1-(4-Fluorophenyl)-3-(1,2-oxazol-3-yl)urea
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Overview
Description
“N-(4-fluorophenyl)-N’-3-isoxazolylurea” is likely a chemical compound that contains a urea group (NH2-CO-NH2) and a fluorophenyl group (C6H4F). The presence of these groups suggests that it might have properties similar to other urea and fluorophenyl compounds .
Synthesis Analysis
While specific synthesis methods for “N-(4-fluorophenyl)-N’-3-isoxazolylurea” are not available, similar compounds are often synthesized through condensation reactions .Molecular Structure Analysis
The molecular structure of “N-(4-fluorophenyl)-N’-3-isoxazolylurea” would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “N-(4-fluorophenyl)-N’-3-isoxazolylurea” would likely depend on the specific conditions and reactants present .Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(4-fluorophenyl)-N’-3-isoxazolylurea” would likely be determined using techniques such as solubility tests, melting point determination, and spectroscopic analysis .Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(1,2-oxazol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c11-7-1-3-8(4-2-7)12-10(15)13-9-5-6-16-14-9/h1-6H,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJSXXBASIKZOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NOC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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